molecular formula C15H12FNO3 B6404822 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261954-91-9

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404822
CAS No.: 1261954-91-9
M. Wt: 273.26 g/mol
InChI Key: UQQQVQMEFRNWML-UHFFFAOYSA-N
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Description

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a fluorinated benzoic acid derivative. This compound exhibits a range of interesting physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
  • [1,1’-Biphenyl]-4-carboxylic acid, 3-fluoro-3’-[(methylamino)carbonyl]

Uniqueness

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the presence of both fluorine and methylaminocarbonyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)11-4-2-3-9(7-11)10-5-6-12(15(19)20)13(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQVQMEFRNWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690647
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-91-9
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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